Product packaging for BIBP 3226 trifluoroacetate(Cat. No.:)

BIBP 3226 trifluoroacetate

Cat. No.: B1150197
M. Wt: 701.61
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Neuropeptide Y (NPY) System in Biological Regulation

The Neuropeptide Y (NPY) system is one of the most abundant and widely distributed neuropeptide systems in the central and peripheral nervous systems. nih.govfrontiersin.org NPY, a 36-amino acid peptide, is involved in a multitude of biological functions, including the regulation of food intake, energy balance, circadian rhythms, cardiovascular function, and stress responses. nih.govbenthamscience.comwikipedia.org It exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), of which at least four functional subtypes have been identified in humans: Y1, Y2, Y4, and Y5. nih.govtocris.com These receptors are distributed throughout the body, and their activation can lead to various physiological outcomes. benthamscience.com For instance, NPY's role in stimulating food intake is a major focus of research, as is its influence on anxiety and stress modulation. wikipedia.orgembopress.org The complexity of the NPY system and its involvement in numerous physiological processes make its receptor subtypes attractive targets for therapeutic drug development. embopress.orgnih.gov

Overview of Neuropeptide FF (NPFF) System and Functional Significance

The Neuropeptide FF (NPFF) system is another crucial neuromodulatory system that plays a significant role in various physiological processes. guidetopharmacology.orgwikipedia.org NPFF, an octapeptide, and related peptides bind to two primary G protein-coupled receptors, NPFF1 and NPFF2. guidetopharmacology.orgnih.gov This system is particularly recognized for its role in pain modulation, cardiovascular regulation, and its intricate relationship with the opioid system. guidetopharmacology.orgwikipedia.orgnih.gov The NPFF system can modulate the effects of opioids, sometimes producing anti-opioid effects, which has implications for understanding opioid tolerance and dependence. wikipedia.orgnih.gov The distribution of NPFF receptors in the central nervous system, including the spinal cord and hypothalamus, underscores their importance in these functions. guidetopharmacology.orgnih.gov

Historical Context of Non-peptide Receptor Antagonist Development in Chemical Neuroscience

The development of non-peptide receptor antagonists represents a significant advancement in chemical neuroscience. Initially, research relied on peptide-based ligands, which often have limitations such as poor oral bioavailability and rapid degradation. The quest for small, non-peptide molecules that could mimic or block the action of endogenous neuropeptides led to a new era of drug discovery. These non-peptide antagonists offered the potential for improved pharmacokinetic properties, making them more suitable for clinical development. The design of these compounds often involves mimicking the key pharmacophoric elements of the native peptide ligand. nih.gov This strategy has been successfully applied to various neuropeptide systems, including the NPY and neurokinin systems, leading to the discovery of potent and selective antagonists. nih.govpnas.orgacs.org The development of these tools has been instrumental in elucidating the physiological roles of neuropeptide receptors and has paved the way for novel therapeutic approaches for a range of disorders. mdpi.comnih.gov BIBP 3226 was a pioneering example of this approach for the NPY Y1 receptor. nih.govwikipedia.org

The Chemical Profile of BIBP 3226 Trifluoroacetate (B77799)

BIBP 3226 trifluoroacetate is a well-characterized chemical compound that has garnered significant attention in the field of pharmacology. It is a non-peptide molecule that acts as a potent and selective antagonist for the Neuropeptide Y (NPY) Y1 receptor. nih.govcaymanchem.com Its development was a landmark in the study of the NPY system, providing a crucial tool for investigating the physiological roles of the Y1 receptor. wikipedia.orgnih.gov

Chemical Structure and Properties

The systematic name for BIBP 3226 is (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide. nih.gov The trifluoroacetate salt form enhances its solubility.

Binding Profile and Receptor Selectivity

BIBP 3226 exhibits high affinity for the NPY Y1 receptor, with reported Ki values in the low nanomolar range. caymanchem.comnih.govmedchemexpress.com This high affinity is a key characteristic that makes it a potent antagonist. Furthermore, it demonstrates significant selectivity for the Y1 receptor subtype over other NPY receptors such as Y2, Y4, and Y5, for which it has much lower affinity. caymanchem.comnih.gov This selectivity is crucial for specifically targeting the Y1 receptor in research studies.

Interestingly, research has revealed that BIBP 3226 also possesses affinity for Neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2, albeit with lower affinity than for the Y1 receptor. caymanchem.comtocris.comapexbt.com This dual antagonism has been an important consideration in interpreting the results of studies using this compound.

Below is a table summarizing the binding affinities of BIBP 3226 for various neuropeptide receptors.

ReceptorSpeciesKi (nM)
NPY Y1rat1.1 medchemexpress.comtocris.comapexbt.com
NPY Y1human7 nih.gov
NPFF2human79 medchemexpress.comtocris.comapexbt.com
NPFFrat108 medchemexpress.comtocris.comapexbt.com
NPY Y2rat> 1000 tocris.comrndsystems.com
NPY Y4rat> 1000 tocris.comrndsystems.com
NPY Y5rat> 1000 tocris.comrndsystems.com

Mechanism of Action

BIBP 3226 acts as a competitive antagonist at the NPY Y1 receptor. nih.gov This means that it binds to the same site on the receptor as the endogenous ligand, NPY, but does not activate the receptor. By occupying the binding site, it prevents NPY from binding and initiating the downstream signaling pathways. nih.gov Studies have shown that BIBP 3226 can block NPY-induced physiological effects, such as vasoconstriction. nih.gov

At the molecular level, the interaction of BIBP 3226 with the Y1 receptor involves specific amino acid residues within the receptor's structure. nih.gov The design of BIBP 3226 was based on mimicking the C-terminal portion of NPY, which is crucial for receptor binding. nih.govnih.gov

Research Applications of this compound

The development of BIBP 3226 has been instrumental in advancing our understanding of the physiological roles of the NPY Y1 receptor. As a selective antagonist, it has been widely used as a research tool in a variety of in vitro and in vivo studies.

Elucidation of Y1 Receptor Function

By blocking the action of the Y1 receptor, BIBP 3226 has helped to delineate the specific functions mediated by this receptor subtype. For example, it has been used to investigate the role of Y1 receptors in cardiovascular regulation, where it was shown to antagonize NPY-induced vasoconstriction in human cerebral arteries. nih.govnih.gov It has also been employed in studies of anxiety, where it produced anxiogenic-like effects in animal models, suggesting a role for the Y1 receptor in modulating anxiety states. tocris.comapexbt.com

Distinguishing Between NPY Receptor Subtypes

The selectivity of BIBP 3226 for the Y1 receptor has made it an invaluable tool for differentiating the functions of the various NPY receptor subtypes. nih.gov For instance, it has been used to demonstrate that presynaptic NPY receptors that modulate catecholamine release are not exclusively of the Y2 subtype, but that presynaptic Y1 receptors also exist. nih.gov

Studies on the Neuropeptide FF System

Given its antagonist activity at NPFF receptors, BIBP 3226 has also been utilized in research on the NPFF system. apexbt.com It has been shown to inhibit the effects of NPFF in vivo, such as NPFF-induced hypothermia and anti-morphine actions in mice. caymanchem.comapexbt.com This has provided insights into the physiological roles of NPFF and its interactions with other neurotransmitter systems.

Properties

Molecular Formula

C27H31N5O3.2CF3CO2H

Molecular Weight

701.61

Synonyms

N-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide ditrifluoroacetate

Origin of Product

United States

Pharmacological Characterization of Bibp 3226 Trifluoroacetate

Receptor Binding Affinity and Selectivity Profiling

BIBP 3226 exhibits a distinct profile of high affinity for the NPY Y1 receptor, with moderate affinity for NPFF receptors and low affinity for other NPY receptor subtypes. nih.govrndsystems.com

BIBP 3226 demonstrates high-affinity binding to the Neuropeptide Y Y1 receptor in the low nanomolar range. nih.gov Studies have reported a high affinity (Ki) of 1.1 nM for the rat NPY Y1 receptor. medchemexpress.commedchemexpress.comrndsystems.com In studies involving the human NPY Y1 receptor, BIBP 3226 displaced radiolabeled neuropeptide Y with a Ki of 7 nM. nih.gov This potent binding affinity establishes it as a powerful tool for investigating Y1 receptor function.

Table 1: BIBP 3226 Affinity for Neuropeptide Y Y1 Receptor
Receptor SubtypeSpeciesAffinity (Ki)
NPY Y1Rat1.1 nM medchemexpress.commedchemexpress.comrndsystems.com
NPY Y1Human7 nM nih.gov

In addition to its primary action at Y1 receptors, BIBP 3226 is a mixed antagonist that also binds to Neuropeptide FF (NPFF) receptors. medchemexpress.commedchemexpress.comrndsystems.com Research has shown that BIBP 3226 can displace specific binding on NPFF receptors expressed in CHO cells and in the rat dorsal spinal cord with affinities in the range of 50-100 nM. nih.govresearchgate.net Specific binding studies have determined Ki values of 79 nM for the human NPFF2 receptor and 108 nM for the rat NPFF receptor. medchemexpress.commedchemexpress.comrndsystems.com Its antagonist activity at these receptors has been confirmed in both in vitro and in vivo models. nih.govnih.gov

Table 2: BIBP 3226 Affinity for Neuropeptide FF Receptors
Receptor SubtypeSpeciesAffinity (Ki)
NPFF2Human79 nM medchemexpress.commedchemexpress.comrndsystems.com
NPFFRat108 nM medchemexpress.commedchemexpress.comrndsystems.com

A key characteristic of BIBP 3226 is its high selectivity for the Y1 receptor over other NPY receptor subtypes. nih.govnih.gov Studies consistently show very low affinity for Y2, Y4, and Y5 receptors. nih.gov Specifically, the Ki values for rat NPY Y2, Y4, and Y5 receptors are all greater than 1000 nM. rndsystems.comtocris.com This pronounced selectivity makes BIBP 3226 an invaluable pharmacological tool for isolating and studying the specific physiological roles of the NPY Y1 receptor. nih.gov The affinity of BIBP 3226 for NPFF2 receptors is notably greater than its affinity for the NPY Y2, Y4, and Y5 receptor subtypes. nih.gov

Table 3: BIBP 3226 Cross-Reactivity with Other NPY Receptor Subtypes
Receptor SubtypeSpeciesAffinity (Ki)
NPY Y2Rat>1000 nM rndsystems.comtocris.com
NPY Y4Rat>1000 nM rndsystems.comtocris.com
NPY Y5Rat>1000 nM rndsystems.comtocris.com

Mechanism of Antagonistic Action

BIBP 3226 functions by competitively blocking the binding of endogenous agonists to their receptors, thereby inhibiting downstream signaling pathways.

Biochemical and pharmacological studies have demonstrated that BIBP 3226 acts as a competitive antagonist at the NPY Y1 receptor. nih.gov This mechanism involves the antagonist binding to the same site as the endogenous ligand, Neuropeptide Y, thereby preventing receptor activation. nih.gov Molecular studies support this, suggesting that NPY and BIBP 3226 share an overlapping binding site on the human Y1 receptor. nih.gov However, some radioligand binding studies in rat forebrain membranes have shown that BIBP 3226 can produce parallel shifts in Scatchard plots, a characteristic that can sometimes be associated with non-competitive binding, suggesting that the interaction may be complex in certain preparations. nih.gov

NPY Y1 and NPFF receptors are G-protein-coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.nettocris.com BIBP 3226 effectively antagonizes this process. In functional assays using SK-N-MC cells, which express the human Y1 receptor, BIBP 3226 antagonized the NPY-mediated inhibition of cyclic AMP synthesis with a pKb value of 8.2. researchgate.net Similarly, at the human NPFF2 receptor, BIBP 3226, while inactive on its own, antagonizes the inhibition of forskolin-stimulated cAMP production induced by NPFF. nih.gov This blockade of agonist-induced cAMP suppression is a key functional outcome of its receptor antagonism. medchemexpress.comnih.gov

Applications in Neurobiological Research

Behavioral Pharmacology Studies

In the realm of behavioral pharmacology, BIBP 3226 has been instrumental in clarifying the function of NPY Y1 receptors in modulating complex behaviors in various animal models.

Studies have consistently demonstrated that the blockade of NPY Y1 receptors with BIBP 3226 induces anxiety-like behaviors in rodents. This anxiogenic effect highlights the natural anxiety-reducing role of the endogenous NPY system. In the elevated plus-maze test, a standard paradigm for assessing anxiety, intracerebroventricular administration of BIBP 3226 was found to increase anxiety-related behaviors in rats. nih.gov This effect was characterized by a decrease in the exploration of the open, more intimidating arms of the maze.

Further research has shown that the anxiogenic-like effect of BIBP 3226 is potent enough to produce conditioned place aversion. nih.gov In these studies, rats learned to avoid an environment that they had previously associated with the administration of the compound, suggesting that the internal state induced by blocking Y1 receptors is aversive. nih.gov These findings collectively provide strong evidence that NPY, acting through Y1 receptors, is a key mediator in the regulation of affective states and that this pathway is crucial for dampening anxiety. nih.govresearchgate.net

BIBP 3226 has been utilized to explore the intricate relationship between the NPY system and pain modulation pathways, partly through its interaction with the neuropeptide FF (NPFF) system, which is known to modulate opioid analgesia. Research has shown that BIBP 3226 can act as an antagonist at NPFF receptors in addition to its primary action on NPY Y1 receptors. yale.edu

In functional studies using the mouse tail-flick assay, a common test for measuring the efficacy of painkillers, BIBP 3226 was shown to prevent the anti-morphine actions of NPFF. yale.edu This indicates that the compound can interfere with the systems that regulate the effectiveness of opioid analgesics. These findings suggest that BIBP 3226 can be a useful tool for dissecting the complex interactions between neuropeptide systems in the processing of pain signals and the mechanisms of analgesia. yale.edu

The role of NPY as a powerful stimulant of food intake is well-established, and BIBP 3226 has been crucial in confirming that this effect is largely mediated by the Y1 receptor. Studies in rats have shown that while BIBP 3226 on its own has no effect on the consumption of standard chow, it significantly reduces the intake of highly palatable foods and suppresses the increased feeding behavior induced by fasting. nih.govnih.gov

Furthermore, BIBP 3226 effectively blocks the orexigenic (appetite-stimulating) effects of exogenously administered NPY. nih.gov When microinjected directly into the paraventricular nucleus of the hypothalamus (PVN), a critical brain region for appetite control, BIBP 3226 completely blocked the feeding increase stimulated by a Y1 receptor agonist. nih.govnih.gov These results underscore the importance of Y1 receptors in the PVN for mediating the effects of NPY on feeding, particularly under conditions of high energy demand or when highly rewarding food is available. nih.govnih.gov

Table 1: Effects of BIBP 3226 on Feeding Behavior in Rats

Experimental Condition Effect of BIBP 3226 Administration Reference
Spontaneous Intake (Regular Chow) No significant effect. nih.govnih.gov
Spontaneous Intake (Palatable Diet) Significantly reduced food intake. nih.govnih.gov
Fasting-Induced Feeding Significantly reduced food intake. nih.govnih.gov
NPY-Induced Feeding Blocked the increase in food intake. nih.gov
PVN Microinjection ([Leu³¹,Pro³⁴]NPY) Completely blocked the stimulatory effect. nih.gov

The NPY system is a key player in the body's response to stress. Research using BIBP 3226 has helped to elucidate the specific role of the Y1 receptor in mediating the cardiovascular effects of stress. While antagonism of Y1 receptors with BIBP 3226 was found to have little effect on basal blood pressure, it significantly attenuated stress-induced increases in blood pressure and heart rate. nih.gov

In studies on spontaneously hypertensive rats, BIBP 3226 was shown to attenuate the tachycardia (accelerated heart rate) evoked by mental stress. nih.gov This supports the hypothesis that NPY is released primarily during periods of intense stress and sympathetic nervous system activation, and that its cardiovascular consequences are mediated through the Y1 receptor.

The influence of NPY on cognitive functions is complex, with evidence suggesting both enhancing and impairing effects on learning and memory, depending on the specific brain region and receptor subtype involved. The NPY Y1 receptor, in particular, is implicated in memory processes related to stressful and aversive events.

Studies suggest that NPY's role in impairing the memory of aversive events, such as in fear conditioning models, is mediated by Y1 receptors in brain regions like the amygdala and prefrontal cortex. By blocking these receptors, BIBP 3226 serves as a critical tool to investigate these pathways. For instance, the finding that BIBP 3226 induces conditioned place aversion demonstrates its ability to influence associative learning processes. nih.gov

Central Nervous System Pathway Elucidation

BIBP 3226 has been instrumental in mapping the distribution and function of NPY Y1 receptors within the central nervous system. Because the compound does not readily cross the blood-brain barrier, its effects on the brain must be studied via direct intracranial injection, a property that researchers have used to their advantage. researchgate.net By administering BIBP 3226 into specific, localized brain regions, scientists can elucidate the role of Y1 receptors in the neural pathways governing particular functions.

Autoradiography studies using a radiolabeled form of BIBP 3226 have visualized the specific binding sites of Y1 receptors in the rat brain. nih.gov These studies revealed high concentrations of Y1 receptors in the superficial layers of the cerebral cortex, the anterior olfactory nucleus, the claustrum, and the geniculate nuclei, among other areas. nih.gov This anatomical mapping provides a structural basis for the behavioral effects observed in other studies.

For example, microinjections of BIBP 3226 into the paraventricular nucleus of the hypothalamus were used to confirm this region's role in appetite regulation. nih.gov Similarly, intracerebroventricular injections that allow the compound to reach multiple brain areas have been used to study widespread effects like anxiety and the stress response. nih.govnih.gov This targeted approach allows for the functional dissection of neural circuits, confirming the involvement of NPY-Y1 pathways in specific brain nuclei that control distinct physiological and psychological processes.

Role in Hypothalamic Circuitry Research

BIBP 3226 has been instrumental in elucidating the function of NPY within the hypothalamus, a critical brain region for regulating homeostatic processes such as feeding and arousal. Research has shown that NPY-releasing neurons are pivotal in hypothalamic homeostatic regulation and that they innervate hypocretin (also known as orexin) neurons, which are central to the brain's arousal system.

In studies using hypothalamic brain slices from mice, BIBP 3226 was shown to block the inhibitory effects of NPY on hypocretin neurons. Specifically, NPY was found to hyperpolarize and reduce the firing rate of these neurons, an effect that was abolished by the application of BIBP 3226. nih.gov This indicates that the inhibitory action of NPY on the arousal system is mediated by Y1 receptors. Furthermore, the application of BIBP 3226 alone led to an increase in the spontaneous firing rate of hypocretin neurons, suggesting that these neurons are under a constant state of inhibition (tonic inhibition) by endogenous NPY acting on Y1 receptors. nih.gov

Another area of hypothalamic research where BIBP 3226 has been applied is the study of feeding behavior. Injections of BIBP 3226 into the paraventricular nucleus (PVN) of the hypothalamus were found to reduce food intake induced by NPY. oup.com However, it is worth noting that some studies suggest this effect might involve mechanisms that are not exclusively related to Y1 receptor antagonism. oup.com

Table 1: Effects of BIBP 3226 on Hypothalamic Neurons
Experimental ModelInterventionObserved EffectConclusion
Mouse hypothalamic slices containing hypocretin/orexin neuronsApplication of BIBP 3226Blocked NPY-induced hyperpolarization and reduction in firing rate. Increased spontaneous spike frequency. nih.govNPY's inhibition of arousal-promoting neurons is mediated by Y1 receptors, which are tonically active. nih.gov
Rats with cannulated paraventricular nucleus (PVN)Intra-PVN injection of BIBP 3226Dose-dependently reduced NPY-induced food intake. oup.comY1 receptors in the PVN are involved in the regulation of feeding behavior by NPY. oup.com

Amygdalar Function in Emotional Processing

The amygdala is a key brain structure involved in emotional processing, including fear, anxiety, and the emotional aspects of reward and addiction. Research has implicated the NPY system within the amygdala in the regulation of these functions. BIBP 3226 has been utilized to probe the specific role of Y1 receptors in these processes.

Studies have shown that the amygdala is sensitive to the intensity of emotional stimuli, a process in which NPY signaling is thought to play a modulatory role. researchgate.net The functional connectivity between the amygdala and prefrontal cortical regions is crucial for the cognitive regulation of emotion. youtube.comnih.gov While direct studies of BIBP 3226 on emotional regulation are limited, its use in related domains, such as alcohol self-administration, provides insights into the amygdala's role in the emotional-motivational aspects of behavior.

Basal Ganglia and Reward System Investigations

The basal ganglia, and particularly the mesolimbic dopamine (B1211576) system which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc), are central to the brain's reward and motivation circuitry. nih.govfrontiersin.org NPY is known to modulate the activity of this system, and BIBP 3226 has been a critical tool in dissecting the involvement of the Y1 receptor in these processes.

Research has demonstrated that NPY can directly inhibit dopamine neurons in the VTA. This inhibition is mediated through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. Critically, this NPY-induced inhibition was reversed by the application of BIBP 3226 and was completely prevented by pretreatment with BIBP 3226. nih.gov This finding firmly establishes that NPY's direct inhibitory effect on VTA dopamine neurons is mediated by Y1 receptors. nih.gov

Furthermore, NPY signaling within the NAc, a key component of the basal ganglia, has been implicated in reward-related behaviors. For instance, NPY in the NAc is involved in mediating the intake of highly palatable high-fat food, a behavior driven by reward. elifesciences.org The anti-nociceptive (pain-reducing) effects of NPY administered into the NAc have also been shown to be blocked by a Y1 receptor antagonist, suggesting a role for this receptor in the modulation of aversive states within the reward system. nih.gov

Table 2: Influence of BIBP 3226 on the Reward System
Brain RegionExperimental FindingRole of BIBP 3226Implication for Reward Processing
Ventral Tegmental Area (VTA)NPY directly inhibits a subset of dopamine neurons. nih.govReversed and prevented the NPY-induced inhibition. nih.govDemonstrates that NPY's modulation of dopamine neuron activity, a core component of reward, is mediated via Y1 receptors. nih.gov
Nucleus Accumbens (NAc)Intra-NAc NPY administration produces anti-nociceptive effects. nih.govA Y1 receptor antagonist blocks this effect. nih.govSuggests Y1 receptors in the NAc are involved in modulating the aversive aspects of experience, which is intertwined with reward. nih.gov

Neurotransmitter Release Modulation

BIBP 3226 has played a significant role in characterizing the presynaptic modulation of neurotransmitter release by NPY. A key finding from early research with this compound was the demonstration that presynaptic NPY receptors mediating the release of catecholamines are not exclusively of the Y2 subtype. The use of BIBP 3226 provided evidence for the existence of presynaptic Y1 receptors involved in this process.

More recent and specific evidence comes from studies on VTA dopamine neurons. In addition to its postsynaptic effects, NPY was found to inhibit both excitatory (glutamatergic) and inhibitory (GABAergic) synaptic inputs onto these neurons through a presynaptic mechanism. nih.gov While the presynaptic inhibition of excitatory currents was mediated by Y2/Y5 receptors, the modulation of inhibitory currents also involved Y1 receptors, as the effect was partially sensitive to BIBP 3226. This highlights a complex role for Y1 receptors in fine-tuning the synaptic inputs that govern the activity of dopamine neurons.

Neurological Conditions Research

The significant role of the NPY Y1 receptor in fundamental neuronal processes has led to investigations into its involvement in various neurological conditions. BIBP 3226 trifluoroacetate (B77799) has been a valuable pharmacological tool in preclinical studies exploring the therapeutic potential of Y1 receptor modulation in conditions such as ischemic injury and seizures.

Studies in Models of Ischemic Injury

Ischemic stroke is a major cause of death and disability, characterized by a cascade of pathological events leading to neuronal death. A growing body of preclinical research has explored the potential of various compounds to protect the brain from ischemic damage. frontiersin.org Studies in animal models have suggested a neuroprotective role for the blockade of NPY Y1 receptors.

In a rat model of transient middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, intracerebroventricular administration of BIBP 3226 was found to significantly reduce the volume of the resulting brain infarct. This finding suggests that antagonism of Y1 receptors can mitigate the extent of brain damage following an ischemic event.

Role in Modulating Seizure Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal activity in the brain. NPY is considered an endogenous anticonvulsant, and its role in modulating seizure activity has been a subject of intense research. BIBP 3226 has been used to investigate the specific contribution of the Y1 receptor subtype to these processes.

In a rat model where seizures were induced by the local injection of kainic acid into the hippocampus, a brain region highly susceptible to seizure activity, the intrahippocampal administration of BIBP 3226 demonstrated significant anticonvulsant properties. The study reported that BIBP 3226 increased the time to seizure onset, and reduced both the number of seizures and the total time spent in seizures. These effects were not observed with its inactive S-enantiomer, highlighting the specificity of the Y1 receptor's involvement. These findings suggest that the blockade of hippocampal Y1 receptors can attenuate limbic seizures, pointing to a potential therapeutic avenue for certain forms of epilepsy.

Table 3: Effects of BIBP 3226 in Models of Neurological Conditions
Neurological Condition ModelAnimal ModelInterventionKey Findings
Ischemic InjuryRat model of transient middle cerebral artery occlusion (MCAO)Intracerebroventricular BIBP 3226Significantly reduced infarct volume.
SeizuresRat model of kainic acid-induced hippocampal seizuresIntrahippocampal BIBP 3226Increased time to seizure onset; reduced number and total duration of seizures.

Applications in Peripheral Physiological Research

Cardiovascular System Research

BIBP 3226 has been instrumental in dissecting the influence of the NPY Y1 receptor on cardiovascular homeostasis, particularly in the context of blood pressure regulation, vasomotor tone, and sympathetic nervous system activity.

Research utilizing BIBP 3226 has revealed that the NPY Y1 receptor's role in blood pressure control is not predominant under basal conditions but becomes significant during periods of stress and heightened sympathetic activation. nih.gov In conscious, spontaneously hypertensive rats, administration of BIBP 3226 did not significantly alter resting mean blood pressure or heart rate. bioworld.comnih.gov Similarly, in rats with congestive heart failure, BIBP 3226 did not affect basal mean arterial pressure (MAP) or heart rate. bioworld.com

However, the antagonist effectively attenuates the pressor responses to both exogenous NPY and to stress. bioworld.comnih.gov In spontaneously hypertensive rats subjected to mental stress, BIBP 3226 significantly reduced the stress-induced maximum increase in heart rate and attenuated the effects of exogenously administered NPY on mean blood pressure. bioworld.com In anesthetized rats, while BIBP 3226 did not consistently lower blood pressure on its own, it did produce a competitive antagonism of the NPY-induced pressor response. acu.edu.au

BIBP 3226 has also been crucial in understanding the control of vasomotor tone. In pigs, it dose-dependently antagonizes the vasoconstrictor responses evoked by both sympathetic nerve stimulation and exogenous NPY in various vascular beds, including the kidney and hind limb. nih.gov High-dose infusions of BIBP 3226 were shown to abolish the long-lasting vasoconstriction in the hind limb caused by sympathetic nerve stimulation. nih.gov These studies indicate that endogenous NPY, acting via Y1 receptors, contributes significantly to the sustained phase of vasoconstriction following intense sympathetic nerve activity. nih.gov

Table 1: Effects of BIBP 3226 on Cardiovascular Parameters in Animal Models
Animal ModelParameter MeasuredEffect of BIBP 3226Reference
Spontaneously Hypertensive RatsResting Mean Blood Pressure & Heart RateNo significant change bioworld.comnih.gov
Spontaneously Hypertensive RatsStress-Induced TachycardiaSignificantly reduced bioworld.com
Rats with Congestive Heart FailureBasal Mean Arterial Pressure & Heart RateNo significant change bioworld.com
Anesthetized Normotensive & Hypertensive RatsNPY-Induced Pressor ResponseCompetitively antagonized acu.edu.au
PigsSympathetic Nerve-Stimulated VasoconstrictionDose-dependently inhibited nih.gov

BIBP 3226 has been pivotal in confirming the role of NPY as a cotransmitter with norepinephrine (B1679862) in the sympathetic nervous system, particularly during strong activation. nih.gov Studies in pigs have demonstrated that BIBP 3226 effectively inhibits the non-adrenergic vasoconstriction that occurs in response to high-frequency sympathetic nerve stimulation. nih.gov The antagonist was shown to reduce the long-lasting phase of vasoconstriction in vascular beds like the hind limb, which is attributed to the action of NPY released from sympathetic nerves. nih.gov

Furthermore, research using BIBP 3226 has helped to characterize NPY receptor subtypes on presynaptic terminals. It has been shown that presynaptic Y1 receptors exist and can modulate catecholamine release, challenging the previous notion that presynaptic NPY receptors were solely of the Y2 subtype. nih.gov By blocking the Y1 receptor, BIBP 3226 allows for the isolation and study of other NPY receptor-mediated effects and clarifies the specific contribution of the Y1 subtype to sympathetic neurotransmission. nih.govnih.gov

Metabolic and Endocrine System Investigations

The role of the NPY Y1 receptor in metabolic and endocrine function has been an area of active research, with BIBP 3226 serving as a tool to probe its involvement in pancreatic function, adipose tissue metabolism, and hormone release.

There is a notable lack of direct studies focusing on the effects of BIBP 3226 trifluoroacetate (B77799) on adipose tissue metabolism and lipolysis. The NPY system, particularly through the Y1 receptor, is understood to play a role in regulating adiposity and lipid metabolism. nih.govresearchgate.net NPY is known to have anti-lipolytic effects and can promote adipogenesis. researchgate.net However, specific experimental data from studies using BIBP 3226 to antagonize these effects in adipocytes or adipose tissue are not available in the current body of scientific literature.

The influence of the NPY Y1 receptor on the release of hypothalamic hormones has been investigated, with studies yielding specific insights into its role. In one in-vitro study using rat hypothalamic explants, the effects of NPY on the release of Growth Hormone-Releasing Hormone (GHRH) and Corticotropin-Releasing Hormone (CRH) were examined. nih.gov In this model, NPY was found to inhibit the release of GHRH. However, the application of BIBP 3226 did not block this NPY-induced inhibition. nih.gov Similarly, the study found no stimulatory effect of the tested compounds on CRH release. nih.gov Preliminary data from another study also suggested that BIBP 3226 had no effect on NPY-induced increases in plasma adrenocorticotropic hormone (ACTH), which is released in response to CRH. nih.gov

These findings suggest that, at least in the specific in-vitro hypothalamic models studied, the NPY receptors mediating the inhibition of GHRH release and influencing the HPA axis may not be the Y1 subtype, or that the mechanism is not susceptible to blockade by BIBP 3226 under the experimental conditions used. nih.gov

Table 2: Summary of BIBP 3226 Effects on Hormone Release
HormoneExperimental ModelEffect of BIBP 3226 on NPY-Mediated ReleaseReference
Growth Hormone-Releasing Hormone (GHRH)In-vitro rat hypothalamic explantsDid not inhibit the effects of NPY nih.gov
Adrenocorticotropic Hormone (ACTH)In-vivo rat model (ICV administration)Failed to block NPY-induced increase nih.gov

Immune System Modulation Studies

The use of BIBP 3226 has extended to the field of neuroimmunology to understand the influence of the NPY system on immune responses. Studies have shown that blocking the Y1 receptor can have anti-inflammatory effects. In a murine model of colitis, intracolonic administration of a Y1 antagonist was found to alleviate intestinal inflammation. Furthermore, in human ulcerative colitis biopsies, BIBP 3226 significantly reduced the release of pro-inflammatory cytokines such as TNF and interferon-γ. This indicates that the NPY Y1 receptor plays a role in modulating immune responses in the context of inflammatory diseases. Neuropeptides are known to have a dual role in the immune system, capable of both enhancing defense mechanisms and potentially augmenting microbial virulence.

Advanced Methodological Applications of Bibp 3226 Trifluoroacetate

Radioligand Development for Receptor Mapping and Imaging

The unique structure of BIBP 3226 allows for its modification with various radioisotopes, enabling its use as a radioligand in highly sensitive and specific assays for detecting and quantifying Y₁ receptors in tissues.

The development of radiolabeled versions of BIBP 3226 has been pivotal for in-vitro and in-vivo receptor studies. BIBP 3226 was initially radiolabeled with tritium (B154650) ([³H]) to produce [³H]BIBP 3226, which was used to investigate the distribution of its binding sites in the rat brain. nih.gov More recently, efforts have focused on creating derivatives suitable for Positron Emission Tomography (PET) by incorporating the positron-emitting isotope Fluorine-18 ([¹⁸F]). nih.gov

Strategies for creating ¹⁸F-labeled derivatives often involve modifying the guanidine (B92328) group of the core argininamide (B1665762) structure. nih.govmdpi.com One successful approach involves synthesizing a BIBP 3226-derived alkyne precursor, which can then be coupled with ¹⁸F-labeled moieties using copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry". mdpi.comnih.gov This method has been used to create derivatives conjugated with ¹⁸F-fluoroethoxy linkers or an ¹⁸F-fluoroglucosyl moiety. nih.govmdpi.com For instance, three such derivatives—[¹⁸F]11, [¹⁸F]12, and [¹⁸F]13—were synthesized to have reduced lipophilicity for improved biodistribution. nih.gov The synthesis of these radioligands, such as [¹⁸F]16 and [¹⁸F]17 (analogs of 12 and 13), can be achieved in about 60 minutes with radiochemical purities greater than 99%. mdpi.comnih.gov

Another strategy involves the acylation of the guanidine group, which led to the development of [³H]-UR-MK114, a tritiated Y₁R antagonist derived from BIBP 3226. plos.orgscirp.org These synthetic advancements have provided a suite of radiolabeled tools essential for detailed pharmacological characterization of the Y₁ receptor.

The overexpression of Y₁ receptors in various cancers, including up to 85% of primary human breast cancers, has made it a target for diagnostic imaging. nih.gov ¹⁸F-labeled derivatives of BIBP 3226 have been developed and evaluated as PET radioligands for imaging these Y₁ receptor-positive tumors. nih.govmdpi.com

Preclinical studies in nude mice bearing MCF-7 human breast cancer xenografts, which overexpress Y₁R, have been conducted to assess these novel radiotracers. nih.govacs.org The aim is to develop a PET ligand with high tumor uptake and low background signal, particularly with minimal biliary excretion. mdpi.com Researchers synthesized and tested a series of ¹⁸F-labeled argininamide-type antagonists derived from BIBP 3226. nih.gov The binding affinity of these derivatives to the Y₁ receptor was found to be a key determinant of their imaging potential. nih.gov For example, the radioligand with the highest affinity, [¹⁸F]12, demonstrated the most significant specific binding to Y₁R-positive cells and tumor slices in vitro. nih.gov While these ligands showed specific binding in vivo, further optimization is required to improve tumor-to-background ratios for clearer PET imaging. nih.gov

Table 1: Properties of ¹⁸F-Labeled BIBP 3226 Derivatives for PET Imaging
RadioligandModificationY₁R Affinity (Kᵢ, nM)Reference
[¹⁸F]11¹⁸F-fluoroglycosyl moiety208 nih.gov
[¹⁸F]12¹⁸F-fluoroethoxy linker2.8 nih.gov
[¹⁸F]13¹⁸F-PEG-linker29 nih.gov
Compound 1¹⁸F-fluoroacylation1.3 nih.gov

Autoradiography using radiolabeled BIBP 3226 has been instrumental in mapping the precise anatomical distribution of Y₁ receptors. Using tritiated BIBP 3226 ([³H]BIBP 3226), researchers have visualized Y₁ receptor binding sites throughout the rat brain. nih.gov These studies revealed high levels of specific binding in regions such as the superficial cortical laminae, anterior olfactory nucleus, claustrum, and geniculate nuclei. nih.gov

Comparative autoradiography has also been employed, contrasting the binding of the antagonist [³H]BIBP 3226 with Y₁ receptor agonists like [¹²⁵I][Leu³¹,Pro³⁴]pPYY. nih.gov While a significant overlap in binding was observed, certain areas, including the external plexiform layer of the olfactory bulb and the nucleus tractus solitarius, showed enrichment of agonist binding sites that were not recognized by BIBP 3226. nih.gov This suggests a possible heterogeneity of Y₁ receptors, with a sub-population not binding to this specific antagonist. nih.gov In pig brains, autoradiography confirmed high densities of NPY receptor sites sensitive to BIBP 3226 in cerebral cortical regions. snmjournals.org Beyond the brain, autoradiography with ¹⁸F-labeled BIBP 3226 derivatives has been used on tumor tissue slices from MCF-7 xenografts to confirm high specific binding to Y₁ receptors, validating the target for imaging studies. nih.govacs.org

Table 2: Autoradiographic Distribution of [³H]BIBP 3226 Binding in Rat Brain
Brain RegionBinding LevelReference
Superficial Cortical LaminaeHigh nih.gov
Anterior Olfactory NucleusHigh nih.gov
ClaustrumHigh nih.gov
Geniculate NucleiHigh nih.gov
Medial Mamilliary NucleusHigh nih.gov

Structure-Activity Relationship (SAR) Studies for Ligand Optimization

BIBP 3226 has served as a lead compound, with its structure being systematically modified to understand the molecular interactions governing receptor binding and to design improved antagonists. wikipedia.org

SAR studies on BIBP 3226 have provided deep insights into the requirements for high-affinity Y₁ receptor antagonism. The (R)-configuration of the argininamide moiety is critical, as the (S)-enantiomer shows virtually no affinity. researchgate.net The strongly basic guanidino group, while important for binding, limits in vivo application due to its charge at physiological pH. uni-regensburg.de

One major focus of modification has been the guanidine group. uni-regensburg.depublish.csiro.au Introducing acyl substituents at the NG-position of BIBP 3226 can result in analogs with comparable or even increased Y₁R antagonistic activity. uni-regensburg.de This modification lowers the basicity by several orders of magnitude, allowing a significant portion of the compound to be uncharged and capable of penetrating the central nervous system. uni-regensburg.de A study comparing NG-acyl and NG-sulfonyl derivatives found that the acyl derivative retained acceptable binding affinity, whereas the sulfonyl derivatives lost almost all binding capacity, highlighting the specific electronic and steric requirements of this part of the molecule. publish.csiro.au

Site-directed mutagenesis studies of the human Y₁ receptor have further illuminated the binding site. Mutations at positions W163, F173, Q219, N283, F286, and D287 reduced binding for both NPY and BIBP 3226, indicating a shared binding pocket. nih.gov However, the Y211A mutant receptor lost all affinity for BIBP 3226 while retaining its affinity for NPY, identifying a key residue for non-peptide antagonist binding that is distinct from the endogenous ligand's interaction site. nih.gov

Table 3: Structure-Activity Relationship of BIBP 3226 Derivatives
Derivative/ModificationEffect on Y₁R Binding/ActivityReference
(S)-enantiomerLoss of affinity (Kᵢ > 10,000 nM) researchgate.net
NG-Acyl substitutionMaintained or increased antagonistic activity; reduced basicity uni-regensburg.de
NG-Sulfonyl substitutionLoss of binding affinity publish.csiro.au
Y211A mutation in hY₁RComplete loss of BIBP 3226 binding; NPY binding unaffected nih.gov
Alkyne precursor (Compound 7)High affinity (Kᵢ = 0.94 nM) nih.gov

As the first non-peptide Y₁ antagonist, BIBP 3226 became the foundational template for designing second- and third-generation antagonists with improved properties. wikipedia.orgsemanticscholar.org A notable example is BIBO3304, a derivative of BIBP 3226 with approximately 10-fold greater affinity and higher selectivity for the Y₁ receptor over other NPY receptor subtypes. semanticscholar.orgresearchgate.net

The BIBP 3226 scaffold has also been used to create dimeric ligands. By linking two argininamide units, researchers have developed novel compounds, some of which shift selectivity toward other NPY receptors. uni-regensburg.de For example, dimeric argininamide derivatives were synthesized that act as potent Y₄ receptor antagonists. uni-regensburg.de The acylation of the guanidine group, as seen in the development of UR-MK114, represents another successful strategy to produce highly potent and selective antagonists with better pharmacokinetic profiles. scirp.org These ongoing medicinal chemistry efforts, rooted in the structure of BIBP 3226, continue to yield novel pharmacological tools and potential therapeutic candidates. oup.com

In Vitro and Ex Vivo Assay Methodologies

BIBP 3226 trifluoroacetate (B77799) serves as a critical pharmacological tool in a variety of advanced in vitro and ex vivo assay methodologies. These experimental systems are essential for characterizing its receptor binding profile and functional activity, particularly its high affinity and selectivity as a non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor.

Cell-based functional assays are fundamental in determining the specific interactions of BIBP 3226 with its target receptors. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for these studies because they can be genetically modified to express specific receptor subtypes, providing a controlled environment for pharmacological investigation.

In CHO cells engineered to express human Neuropeptide FF (NPFF) receptors, BIBP 3226 has been shown to compete for specific NPFF binding. apexbt.com Functional studies in these cells demonstrate that BIBP 3226 can act as an antagonist. For example, it reverses the NPFF-induced inhibition of forskolin-stimulated cyclic AMP (cAMP) production in a concentration-dependent manner. caymanchem.comvulcanchem.com Specifically, in CHO cells expressing human NPFF2 receptors, 10 µM of BIBP 3226 effectively antagonizes the inhibitory effect of 10 nM NPFF on cAMP production. apexbt.com

Studies utilizing HEK293 cells have further elucidated the compound's mode of action. researchgate.net In HEK293 cells transfected with NPFF receptors, BIBP 3226 was characterized as a competitive antagonist at the NPFF1 receptor and a partial agonist at the NPFF2 receptor. nih.gov The compound's high selectivity for the NPY Y1 receptor over other NPY receptor subtypes (Y2, Y4, Y5) is also consistently demonstrated in cell-based binding assays. caymanchem.comrndsystems.comtocris.com

Cell LineReceptor(s) ExpressedAssay TypeKey Finding for BIBP 3226Reference(s)
CHO Human NPFF2cAMP AccumulationReverses NPFF-induced inhibition of forskolin-stimulated cAMP. caymanchem.com, vulcanchem.com, apexbt.com
CHO Human NPFF2Binding AssayCompetes for specific NPFF binding. apexbt.com
HEK293 NPFF1 / NPFF2IP AccumulationCompetitive antagonist at NPFF1R; partial agonist at NPFF2R. nih.gov
Various Rat NPY Y1, Y2, Y4, Y5Binding AssayHigh affinity for Y1 (Ki = 1.1 nM), low affinity for Y2, Y4, Y5 (Ki > 1000 nM). caymanchem.com, rndsystems.com, tocris.com
Various Human NPFF2, Rat NPFFBinding AssayModerate affinity for NPFF receptors (Ki = 79-108 nM). caymanchem.com, rndsystems.com, tocris.com

Tissue organ bath studies provide an ex vivo platform to assess the functional consequences of receptor antagonism in a more physiologically complex system than cell culture. These assays measure the response of isolated tissues, such as muscle contraction or changes in perfusion pressure, to pharmacological agents.

The isolated perfused rat kidney preparation is a classic model for studying NPY Y1 receptor-mediated vasoconstriction. In this system, BIBP 3226 effectively inhibits the increase in perfusion pressure induced by NPY, demonstrating a potent antagonist effect at Y1 receptors. caymanchem.comnih.gov The reported IC50 value for this inhibition is approximately 26 nM. caymanchem.comvulcanchem.comlabchem.com.my Furthermore, in isolated kidneys from spontaneously hypertensive rats, BIBP 3226 was shown to abolish the potentiation of Angiotensin II-induced renovascular resistance, highlighting its ability to block Y1 receptor-mediated effects in models of hypertension. scispace.com Studies using renal nerve stimulation (RNS) in isolated perfused kidneys found that BIBP 3226 (1 μM) significantly reduced phentolamine-resistant (non-adrenergic) pressor responses in Wistar-Kyoto (WKY) and young spontaneously hypertensive rats, further confirming the role of Y1 receptors in renal vascular control. oup.com

Conversely, the isolated rat vas deferens is a standard bioassay for NPY Y2 receptor activity. Research has consistently shown that BIBP 3226 has no significant effect on the NPY-induced twitch response in this tissue, with an IC50 value greater than 10,000 nM. caymanchem.comvulcanchem.comnih.gov This lack of activity in a Y2-receptor-rich preparation is crucial evidence for the high selectivity of BIBP 3226 for the Y1 receptor subtype. nih.gov While it is inactive in the rat vas deferens, BIBP 3226 does antagonize the NPY-mediated decrease in twitch response in the rabbit vas deferens, a preparation where the response is mediated by Y1 receptors. nih.gov

Tissue PreparationSpeciesReceptor Primarily StudiedEffect of BIBP 3226IC50 / pKbReference(s)
Isolated Perfused Kidney RatNPY Y1Inhibits NPY-induced increase in perfusion pressure.26 nM caymanchem.com, nih.gov, vulcanchem.com
Isolated Perfused Kidney Rat (WKY, SH-SP)NPY Y1Reduces phentolamine-resistant, RNS-induced pressor response.1 µM (conc. used) oup.com
Isolated Vas Deferens RatNPY Y2Fails to antagonize NPY-induced twitch response.>10,000 nM caymanchem.com, vulcanchem.com, nih.gov
Isolated Vas Deferens RabbitNPY Y1Antagonizes NPY-induced decrease in twitch response.pKb = 6.98 nih.gov

Broader Implications and Future Directions in Chemical Neuroscience

Significance as a Prototypical Pharmacological Tool in Neuropeptide Research

BIBP 3226 stands as a landmark compound in the field of chemical neuroscience, primarily because it was the first non-peptide antagonist developed with high potency and selectivity for the Neuropeptide Y (NPY) Y1 receptor. nih.govwikipedia.org Its development marked a significant advancement, providing researchers with a crucial chemical tool to investigate the physiological and pathophysiological roles of the NPY system. Prior to BIBP 3226, research was largely dependent on peptidic ligands, which often suffered from poor metabolic stability and limited bioavailability, restricting their application, especially in in vivo studies.

The availability of a small molecule antagonist like BIBP 3226 has enabled a more precise dissection of Y1 receptor-mediated pathways. It has been extensively used to delineate the functions of NPY in various biological processes, including the regulation of appetite, anxiety-related behaviors, and cardiovascular function. wikipedia.orgapexbt.com For instance, studies utilizing BIBP 3226 have been instrumental in exploring the anxiogenic-like effects associated with Y1 receptor blockade and in blocking the Y1-mediated release of corticotropin-releasing hormone. wikipedia.orgapexbt.com Its utility as a research tool has been pivotal in validating the NPY Y1 receptor as a potential therapeutic target and has paved the way for the exploration of its role in complex neurological and endocrine systems. nih.gov

Contribution to the Characterization of NPY and NPFF Receptor Subtypes

BIBP 3226 has been instrumental in the pharmacological characterization and differentiation of neuropeptide receptor subtypes, owing to its distinct binding profile. It is recognized as a mixed antagonist, acting on both the NPY Y1 receptor and, with lower affinity, on Neuropeptide FF (NPFF) receptors. apexbt.comtocris.comrndsystems.com This dual antagonism, coupled with its high selectivity against other NPY receptor subtypes (Y2, Y4, Y5), has made it an invaluable tool for comparative pharmacology. tocris.comrndsystems.comrndsystems.com

The compound exhibits high affinity for the rat NPY Y1 receptor, with reported Ki values in the low nanomolar range. apexbt.commedchemexpress.commedchemexpress.com In contrast, its affinity for human NPFF2 and rat NPFF receptors is significantly lower. apexbt.commedchemexpress.commedchemexpress.com This differential affinity allows researchers to probe the distinct and overlapping functions of these two peptidergic systems. For example, BIBP 3226 has been used to demonstrate that it can compete for specific NPFF binding sites and antagonize NPFF-induced signaling, such as the inhibition of forskolin-stimulated cyclic AMP production. apexbt.com

Furthermore, research utilizing BIBP 3226 has helped refine the understanding of receptor function, for instance by showing that presynaptic NPY receptors that modulate catecholamine release are not exclusively of the Y2 subtype, but that presynaptic Y1 receptors also exist. nih.gov The compound's ability to discriminate between receptor subtypes has been crucial in studies comparing the pharmacological profiles of human NPFF1 and NPFF2 receptors, highlighting the feasibility of developing subtype-selective antagonists. nih.gov

Receptor SubtypeSpeciesKi (nM)Reference
NPY Y1Rat1.1 tocris.com, rndsystems.com, rndsystems.com
NPFF2Human79 tocris.com, rndsystems.com, rndsystems.com
NPFFRat108 tocris.com, rndsystems.com, rndsystems.com
NPY Y2Rat>1000 tocris.com, rndsystems.com, rndsystems.com
NPY Y4Rat>1000 tocris.com, rndsystems.com, rndsystems.com
NPY Y5Rat>1000 tocris.com, rndsystems.com, rndsystems.com

Table 1: Binding affinities of BIBP 3226 for various neuropeptide receptor subtypes.

Strategies for Novel Ligand Design and Target Validation

BIBP 3226 has served as a foundational scaffold and lead compound in the rational design of new generations of NPY Y1 receptor antagonists. wikipedia.org Its chemical structure, an argininamide-type mimic of the C-terminus of NPY, provided a blueprint for subsequent medicinal chemistry efforts. uni-regensburg.de A significant challenge with BIBP 3226 for therapeutic development is its strongly basic guanidino group, which is largely protonated at physiological pH, limiting properties such as oral bioavailability and central nervous system (CNS) penetration. uni-regensburg.de

To address these limitations, several innovative strategies have been pursued:

Guanidine (B92328) Bioisosteric Replacement: A key approach involves modifying the guanidine moiety to reduce its basicity while retaining affinity for the Y1 receptor. The introduction of acyl substituents at the N(G)-position of the guanidine group has yielded analogues with comparable or even increased Y1 antagonistic activity and significantly lower basicity. uni-regensburg.de This modification results in a greater fraction of uncharged molecules at physiological pH, which is predicted to improve membrane permeability. uni-regensburg.de

Bivalent Ligand Approach: Researchers have synthesized dimeric ligands by linking two molecules of BIBP 3226 via different chemical spacers. nih.gov This strategy aimed to enhance binding affinity and selectivity through simultaneous interaction with two receptor binding sites. While the resulting bivalent analogues showed nanomolar antagonistic activity, they were not superior to the parent compound. nih.gov

Development of Radioligands: Modifications of the BIBP 3226 structure have been explored to create ligands suitable for in vivo imaging techniques like Positron Emission Tomography (PET). This includes the synthesis of derivatives containing fluorine, which could be developed into 18F-labeled radiopharmaceuticals for localizing and studying receptor distribution in the brain and peripheral tissues. publish.csiro.au

These strategic modifications, stemming from the original BIBP 3226 structure, are crucial for validating the NPY Y1 receptor as a drug target and for developing new chemical probes with improved pharmacological profiles. uni-regensburg.descirp.org

Understanding Endogenous Peptidergic Systems through Receptor Blockade

The use of BIBP 3226 as a selective antagonist has profoundly advanced the understanding of the physiological roles of endogenous NPY and its Y1 receptor. By blocking the receptor, researchers can observe the functional consequences and infer the baseline activity and stress-induced functions of the endogenous NPY system. nih.gov

A key insight gained from studies with BIBP 3226 is that the NPY system is particularly active during periods of high sympathetic activation, such as stress. nih.gov For example, administration of BIBP 3226 was found to have little effect on basal blood pressure but significantly attenuated stress-induced hypertension. nih.gov This suggests that endogenous NPY is released under stressful conditions and acts on Y1 receptors to mediate cardiovascular responses.

In vivo experiments in various animal models have utilized BIBP 3226 to block the effects of both exogenously administered and endogenously released NPY. In pigs, BIBP 3226 infusion was shown to inhibit the Y1 receptor-mediated vascular responses in the kidney and hind limb that are evoked by sympathetic nerve stimulation, which triggers the release of endogenous NPY. nih.gov By preventing the natural ligand from binding to its receptor, BIBP 3226 allows for the isolation and characterization of the specific contributions of the NPY-Y1 receptor pathway to complex physiological processes, including pain perception, cardiovascular regulation, and neuroendocrine function. nih.gov

Q & A

What is the receptor selectivity profile of BIBP 3226 trifluoroacetate, and how is this determined experimentally?

This compound acts as a mixed non-peptide antagonist for neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors. Its selectivity is quantified using competitive binding assays, yielding inhibitory constant (Ki) values of 1.1 nM for rNPY Y1 , 79 nM for hNPFF2 , and 108 nM for rNPFF . Notably, it shows negligible affinity (>1,000 nM) for rNPY Y2, Y4, and Y5 receptors .

  • Methodology : Radioligand displacement assays with transfected cell lines expressing specific receptors are standard. For example, displacement of [³H]-NPY from Y1 receptors in rat brain membranes validates selectivity .

How does this compound modulate vascular responses in sympathetic nerve stimulation models?

BIBP 3226 inhibits neuropeptide Y (NPY)-mediated vasoconstriction in a frequency-dependent manner. In canine splenic arteries, low-frequency stimulation (1–4 Hz) induces biphasic contractions (initial ATP-driven and sustained NPY-driven phases). BIBP 3226 (0.1–1 µM) selectively suppresses the sustained phase by blocking Y1 receptors, reducing second-peak contractions by 63% at 1 Hz but only 30% at 10 Hz .

  • Experimental Design :
    • Tissue preparation : Isolated arteries perfused with Krebs-Henseleit solution.
    • Stimulation : Electrical field stimulation (10 V, 1 ms pulses) at varying frequencies.
    • Pharmacological validation : Co-application with α1-adrenoceptor antagonist prazosin or ATP antagonist ab-m ATP isolates NPY-specific effects .

What methodological considerations are critical when studying BIBP 3226’s anxiogenic effects in vivo?

Central administration (intracerebroventricular, i.c.v.) in rodent models reveals dose-dependent anxiogenic-like behavior. For example, 10 nmol/mouse in rats increases anxiety-like responses in elevated plus-maze tests .

  • Key steps :
    • Drug preparation : Dissolve in artificial cerebrospinal fluid (aCSF) with 10% DMSO; filter-sterilize (0.22 µm).
    • Controls : Include vehicle (aCSF + DMSO) and co-administration with NPY Y5 receptor antagonists (e.g., CGP 71683) to rule out off-target effects .

How do conflicting data on BIBP 3226’s efficacy across experimental models arise, and how can they be resolved?

Discrepancies in vascular studies (e.g., stronger inhibition at low vs. high stimulation frequencies) stem from NPY/ATP co-transmission dynamics . At high frequencies (10 Hz), ATP and norepinephrine dominate, masking NPY’s role .

  • Resolution strategy :
    • Use receptor-specific blockers (e.g., ab-m ATP for ATP receptors) to isolate NPY effects.
    • Validate findings across multiple models (e.g., isolated arteries vs. in vivo hemodynamic assays) .

What advanced techniques validate BIBP 3226’s specificity for NPY Y1 receptors in complex tissues?

Immunohistochemistry and siRNA knockdown confirm Y1 receptor localization in target tissues (e.g., vascular smooth muscle). Additionally, calcium imaging in Y1-transfected cells shows BIBP 3226 blocks NPY-induced Ca²⁺ influx, while Y2/Y4-transfected cells remain unresponsive .

  • Data interpretation : Cross-validate with functional assays (e.g., vasoconstriction in Y1-knockout models) to exclude off-target NPFF receptor interactions .

How is BIBP 3226’s stability ensured in long-term pharmacological studies?

  • Storage : Lyophilized powder at -20°C for 3 years ; dissolved in DMSO at -80°C for 2 years .
  • Stability assays : Regular HPLC-UV (220 nm) checks for degradation; >98% purity maintained under recommended conditions .

What are the limitations of BIBP 3226 in studying NPFF receptor signaling?

Despite its NPFF receptor affinity (Ki = 79 nM), BIBP 3226’s low selectivity over Y1 receptors complicates NPFF-specific studies. Use NPFF-selective antagonists (e.g., RF9) or genetic models (NPFF receptor knockouts) to isolate NPFF pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.